3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide
Overview
Description
3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.15249514 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds related to "3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide" have been explored for their antimicrobial properties. Research conducted by Başoğlu et al. (2013) on the synthesis of molecules containing acid derivatives demonstrated good to moderate antimicrobial activity against various test microorganisms. This indicates a promising avenue for developing new antimicrobial agents based on this chemical scaffold (Başoğlu et al., 2013).
Antiproliferative and Tubulin Inhibition
Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents within the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. Their research provides a foundation for developing novel anticancer therapeutics, with one compound demonstrating significant potency in antiproliferative assays and confirmed tubulin inhibition through biochemical assays (Krasavin et al., 2014).
Antimycobacterial Activity
Another study focused on substituted isosteres of pyridine- and pyrazinecarboxylic acids, tested against Mycobacterium tuberculosis, revealed that these compounds, including those related to the query compound, exhibit significant antimycobacterial activities. These findings suggest potential applications in treating tuberculosis, a major global health issue (Gezginci et al., 1998).
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12(2)15-20-17(27-23-15)14-9-6-10-25(11-14)19(26)22-18-21-16(24-28-18)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,21,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIODKGHVREQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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